Antiproliferative Activity of Benzothiazole-Semicarbazone Conjugates Containing the 6-Morpholinobenzo[d]thiazol-2-amine Scaffold vs. Reference Drugs Sorafenib and PAC-1
In a study evaluating novel benzothiazole derivatives conjugated with a semicarbazone scaffold, a lead compound (17i) incorporating the 6-morpholinobenzo[d]thiazol-2-amine core exhibited IC50 values of 0.84 µM (HT-29), 0.06 µM (MKN-45), and 0.52 µM (H460) against three cancer cell lines. These potencies represent a 4.3-fold, 36.6-fold, and 4.2-fold improvement over Sorafenib, and a 1.2-fold, 13.7-fold, and 6.9-fold improvement over PAC-1, respectively, under identical MTT assay conditions .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.84 µM (HT-29), 0.06 µM (MKN-45), 0.52 µM (H460) |
| Comparator Or Baseline | Sorafenib: 3.61 µM (HT-29), 2.20 µM (MKN-45), 2.18 µM (H460); PAC-1: 1.01 µM (HT-29), 0.82 µM (MKN-45), 3.59 µM (H460) |
| Quantified Difference | 4.3× (HT-29), 36.6× (MKN-45), 4.2× (H460) vs. Sorafenib; 1.2× (HT-29), 13.7× (MKN-45), 6.9× (H460) vs. PAC-1 |
| Conditions | MTT assay, 72h incubation, HT-29 (colon), MKN-45 (gastric), H460 (lung) cell lines |
Why This Matters
This direct comparison provides quantitative justification for selecting a 6-morpholinobenzo[d]thiazol-2-amine-derived analog over standard-of-care reference compounds in antiproliferative screening cascades.
